molecular formula C11H8N2 B15071518 4H-Naphtho[2,3-d]imidazole CAS No. 35731-18-1

4H-Naphtho[2,3-d]imidazole

Cat. No.: B15071518
CAS No.: 35731-18-1
M. Wt: 168.19 g/mol
InChI Key: SZNCTJHKIBEVQU-UHFFFAOYSA-N
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Description

4H-Naphtho[2,3-d]imidazole is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4H-Naphtho[2,3-d]imidazole can be synthesized through several methods. One common approach involves the reaction of 2,3-diaminonaphthalene with aromatic aldehydes in the presence of a catalyst such as copper nitrate (Cu(NO3)2.6H2O). This method is advantageous due to its short reaction times and straightforward workup .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4H-Naphtho[2,3-d]imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products:

Scientific Research Applications

4H-Naphtho[2,3-d]imidazole has been extensively studied for its biological activities and potential therapeutic applications. Some key areas of research include:

Mechanism of Action

The mechanism of action of 4H-Naphtho[2,3-d]imidazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

    Benzimidazole: Another heterocyclic compound with a fused benzene and imidazole ring, known for its broad range of biological activities.

    Imidazole: A simpler structure compared to naphtho[2,3-d]imidazole, but also widely studied for its biological properties.

Uniqueness: 4H-Naphtho[2,3-d]imidazole is unique due to its fused naphthalene ring, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific molecular interactions, such as in drug design and materials science .

Properties

CAS No.

35731-18-1

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

9H-benzo[f]benzimidazole

InChI

InChI=1S/C11H8N2/c1-2-4-9-6-11-10(12-7-13-11)5-8(9)3-1/h1-5,7H,6H2

InChI Key

SZNCTJHKIBEVQU-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=C3C1=NC=N3

Origin of Product

United States

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